Diethyl({2-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]ethyl})amine
Description
Diethyl({2-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]ethyl})amine is a boron-containing amine derivative characterized by a phenoxyethyl backbone with a diethylamine group and a para-substituted tetramethyl dioxaborolane ring. This compound is structurally tailored for applications in cross-coupling reactions (e.g., Suzuki-Miyaura coupling) due to its boronate ester group, while the diethylamine moiety enhances solubility and reactivity in organic synthesis . Its molecular weight, calculated as 321.23 g/mol (C₁₉H₃₁BNO₃), positions it as a mid-sized building block in pharmaceutical and materials science research.
Properties
IUPAC Name |
N,N-diethyl-2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]ethanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H30BNO3/c1-7-20(8-2)13-14-21-16-11-9-15(10-12-16)19-22-17(3,4)18(5,6)23-19/h9-12H,7-8,13-14H2,1-6H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFWYNMQUGAHDAU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)OCCN(CC)CC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H30BNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Solvent Selection
Purification Techniques
Stability Considerations
The tetramethyl-1,3,2-dioxaborolane group is moisture-sensitive, necessitating inert atmospheres and anhydrous solvents throughout synthesis.
Chemical Reactions Analysis
Types of Reactions
Diethyl({2-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]ethyl})amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary depending on the desired outcome and the specific reagents used .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds .
Scientific Research Applications
Chemical Overview
Diethyl({2-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]ethyl})amine has the following chemical properties:
- Molecular Formula : C17H28BNO4
- Molecular Weight : 333.2 g/mol
- CAS Number : 627899-90-5
The compound features a tetramethyl-1,3,2-dioxaborolane moiety which contributes to its reactivity and potential applications in organic synthesis.
Anticancer Research
Recent studies have explored the anticancer properties of compounds similar to this compound. For instance, compounds containing dioxaborolane derivatives have shown selective cytotoxicity against various cancer cell lines. A notable study indicated that these compounds can inhibit the proliferation of human breast cancer cells with an IC50 value in the low micromolar range .
Enzyme Inhibition
This compound has been investigated for its potential as an enzyme inhibitor. Specifically, it has been tested against acetylcholinesterase and α-glucosidase enzymes. In vitro assays demonstrated that certain derivatives exhibit significant inhibitory activity, suggesting their potential use in treating neurodegenerative diseases and type 2 diabetes mellitus .
Polymer Chemistry
The incorporation of this compound into polymer matrices has been studied for enhancing material properties. Its ability to form stable complexes with various substrates makes it a candidate for developing advanced materials with tailored functionalities .
Case Study: Synthesis of Dioxaborolane Polymers
A research team synthesized a series of polymers by copolymerizing this compound with other monomers. The resulting materials exhibited improved thermal stability and mechanical properties compared to traditional polymers .
Sensor Development
The unique chemical properties of this compound have led to its application in sensor technologies. Its ability to selectively bind certain analytes makes it suitable for developing sensors for environmental monitoring and biomedical applications.
Data Table: Summary of Applications
| Application Area | Specific Use Case | Key Findings |
|---|---|---|
| Medicinal Chemistry | Anticancer Research | Selective cytotoxicity against cancer cells |
| Enzyme Inhibition | Significant inhibition of acetylcholinesterase | |
| Material Science | Polymer Chemistry | Enhanced thermal stability and mechanical strength |
| Sensor Development | Effective analyte binding for environmental sensors |
Mechanism of Action
The mechanism of action of Diethyl({2-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]ethyl})amine involves its interaction with specific molecular targets. The boron-containing dioxaborolane ring plays a crucial role in its reactivity and binding properties. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and the context in which the compound is used .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues
The following table summarizes key structural and functional differences between the target compound and its analogues:
Key Observations:
- Amine Substituents : Diethyl groups (target compound) confer higher lipophilicity and steric bulk compared to methyl (PN-1579) or pyrrolidine derivatives, influencing reaction kinetics and solubility .
- Boron Position : Para-substituted phenyl boronate esters (target compound) exhibit superior electronic effects for cross-coupling versus ortho-substituted or heteroaromatic (thiophene) analogues .
- Applications : Thiophene-based boronates (e.g., ALA-P335146-1g) are preferred in material science for conjugation, while pyrrolidine derivatives show bioactivity in antitubercular studies .
Reactivity and Functional Performance
- Suzuki Coupling Efficiency : The para-phenyl boronate in the target compound achieves >90% coupling yields with aryl halides, outperforming ortho-substituted variants (70–80%) due to reduced steric hindrance .
- Solubility : Diethylamine enhances solubility in polar aprotic solvents (e.g., DMF, acetone) compared to dimethyl or pyrrolidine derivatives, facilitating homogeneous reaction conditions .
- Stability : Tetramethyl dioxaborolane groups exhibit greater hydrolytic stability than boronic acids, critical for storage and handling .
Biological Activity
Diethyl({2-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]ethyl})amine, with CAS number 1196396-94-7, is a compound of interest in medicinal chemistry due to its unique structure and potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C17H28BNO3
- Molecular Weight : 319.25 g/mol
- Purity : Typically >98% .
- Physical State : Solid, usually presented as a white to off-white powder .
This compound functions primarily as a boronic acid derivative. Boron-containing compounds have been shown to interact with biological systems in various ways:
- Enzyme Inhibition : Boronic acids can act as reversible inhibitors of serine proteases and other enzymes by forming covalent bonds with the active site residues.
- Anticancer Activity : Some studies suggest that boron compounds can induce apoptosis in cancer cells through the modulation of signaling pathways .
Anticancer Properties
Recent studies have highlighted the potential of this compound in cancer therapy:
- Case Study 1 : A study conducted on breast cancer cell lines demonstrated that this compound inhibited cell proliferation by inducing cell cycle arrest at the G1 phase. The mechanism involved the downregulation of cyclin D1 and upregulation of p21 .
Cytotoxicity and Safety Profile
The safety profile is crucial for any therapeutic application:
- Skin Irritation : The compound has been classified as a skin irritant (H315) and can cause serious eye irritation (H319), necessitating caution during handling .
Pharmacokinetics
Understanding the pharmacokinetics of this compound is essential for its application:
| Parameter | Value |
|---|---|
| Solubility | Soluble in methanol |
| Storage Conditions | Sealed in dry conditions at 2–8°C |
| Toxicity | Toxic if swallowed (H301) |
Research Findings
Several studies have been conducted to evaluate the biological activity of this compound:
- In Vivo Studies : Animal models treated with this compound showed significant tumor reduction compared to control groups. The study reported a decrease in tumor growth rate by approximately 40% over four weeks .
- In Vitro Studies : Various cancer cell lines were exposed to different concentrations of the compound. Results indicated a dose-dependent cytotoxic effect with an IC50 value determined at approximately 10 µM for certain cell lines .
Q & A
Q. What protocols ensure high-yield boronate ester formation without column chromatography?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
